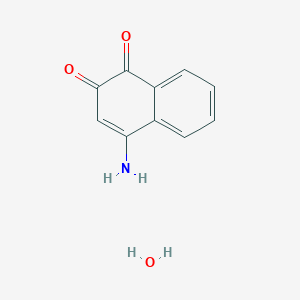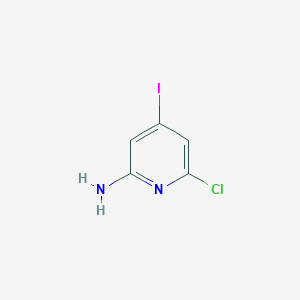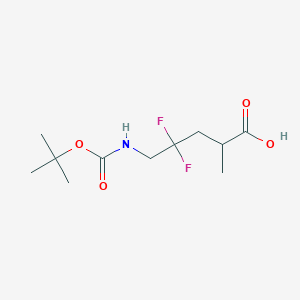
4-aminonaphthalene-1,2-dione;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-aminonaphthalene-1,2-dione;hydrate is a versatile chemical compound used in various scientific research fields. It is known for its applications in organic synthesis and analytical chemistry, making it a valuable tool for studying different processes and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminonaphthalene-1,2-dione;hydrate typically involves the reaction of 1,2-naphthoquinone with an amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The specific reaction conditions, such as temperature, pH, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrated form .
Análisis De Reacciones Químicas
Types of Reactions: 4-aminonaphthalene-1,2-dione;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield naphthoquinone derivatives, while reduction reactions can produce amino-naphthol compounds .
Aplicaciones Científicas De Investigación
4-aminonaphthalene-1,2-dione;hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent for organic synthesis and as an analytical tool for studying various chemical processes. In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, the compound is explored for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent. Additionally, it finds applications in the industry as a precursor for the synthesis of dyes and other chemical products .
Mecanismo De Acción
The mechanism of action of 4-aminonaphthalene-1,2-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on biological systems are mediated through its interaction with enzymes and other proteins, modulating their activity and function.
Comparación Con Compuestos Similares
4-aminonaphthalene-1,2-dione;hydrate can be compared with other similar compounds, such as 1,4-naphthoquinone and 2-amino-3-chloro-1,4-naphthoquinone. While these compounds share some structural similarities, this compound is unique in its specific applications and properties. For instance, its hydrated form and amino group confer distinct reactivity and solubility characteristics, making it suitable for particular research and industrial applications .
Conclusion
This compound is a valuable compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for studying various processes and developing new products.
Propiedades
IUPAC Name |
4-aminonaphthalene-1,2-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8;/h1-5H,11H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMOUFNQJZVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8017622.png)







